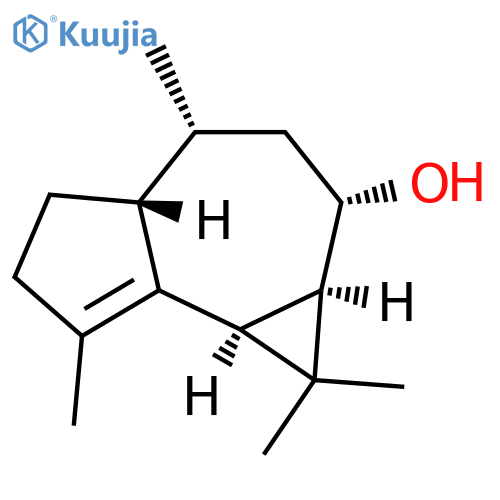

Cas no 70206-70-1 (8alpha-Hydroxy-alpha-gurjunene)

70206-70-1 structure

商品名:8alpha-Hydroxy-alpha-gurjunene

8alpha-Hydroxy-alpha-gurjunene 化学的及び物理的性質

名前と識別子

-

- (1aR,2S,4R,4aR,7bS)-1,1,4,7-Tetramethyl-1a,2,3,4,4a,5,6,7b-octahy dro-1H-cyclopropa[e]azulen-2-ol

- 8ALPHA-HYDROXY-ALPHAGURJUNENE

- 8alpha-Hydroxy-alpha-gurjunene

- 4-Aromadendren-8-ol

- [ "4-Aromadendren-8-ol" ]

- AKOS032962393

- 1H-Cycloprop[e]azulen-2-ol, 1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-, [1aR-(1a,2,4,4a,7b)]-

- (1AR,2S,4R,4aR,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydro-1H-cyclopropa[e]azulen-2-ol

- FS-8977

- (1aR,2S,4R,4aR,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulen-2-ol

- 70206-70-1

-

- MDL: MFCD20261039

- インチ: InChI=1S/C15H24O/c1-8-5-6-10-9(2)7-11(16)13-14(12(8)10)15(13,3)4/h9-11,13-14,16H,5-7H2,1-4H3/t9-,10-,11+,13-,14+/m1/s1

- InChIKey: QKUHHSKUAZHDLP-BLUODKFWSA-N

- ほほえんだ: CC1CC(C2C(C2(C)C)C3=C(CCC13)C)O

計算された属性

- せいみつぶんしりょう: 220.18300

- どういたいしつりょう: 220.182715385g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 0

- 複雑さ: 352

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.0±0.1 g/cm3

- ふってん: 307.8±21.0 °C at 760 mmHg

- フラッシュポイント: 127.0±14.3 °C

- PSA: 20.23000

- LogP: 3.38580

- じょうきあつ: 0.0±1.5 mmHg at 25°C

8alpha-Hydroxy-alpha-gurjunene セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

8alpha-Hydroxy-alpha-gurjunene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN3297-5mg |

8alpha-Hydroxy-alpha-gurjunene |

70206-70-1 | 5mg |

¥ 4040 | 2024-07-20 | ||

| TargetMol Chemicals | TN3297-5 mg |

8alpha-Hydroxy-alpha-gurjunene |

70206-70-1 | 98% | 5mg |

¥ 4,040 | 2023-07-11 | |

| A2B Chem LLC | AH18678-5mg |

8alpha-Hydroxy-alpha-gurjunene |

70206-70-1 | 96.5% | 5mg |

$719.00 | 2024-04-19 | |

| Cooke Chemical | M3075235-1mg |

8α-Hydroxy-α-gurjunene |

70206-70-1 | 95% | 1mg |

RMB 1216.00 | 2025-02-21 | |

| TargetMol Chemicals | TN3297-1 mL * 10 mM (in DMSO) |

8alpha-Hydroxy-alpha-gurjunene |

70206-70-1 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 4140 | 2023-09-15 | |

| TargetMol Chemicals | TN3297-1 ml * 10 mm |

8alpha-Hydroxy-alpha-gurjunene |

70206-70-1 | 1 ml * 10 mm |

¥ 4140 | 2024-07-20 |

8alpha-Hydroxy-alpha-gurjunene 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

70206-70-1 (8alpha-Hydroxy-alpha-gurjunene) 関連製品

- 67801-20-1(Ebanol)

- 65113-99-7(Sandalore (90%))

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量